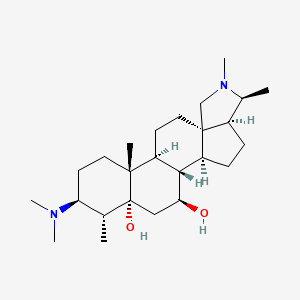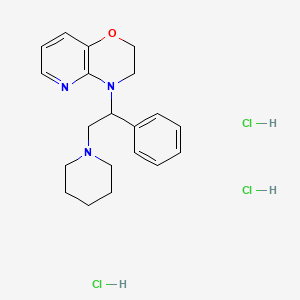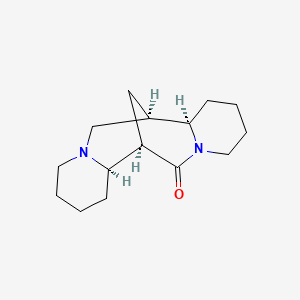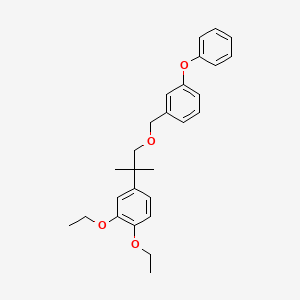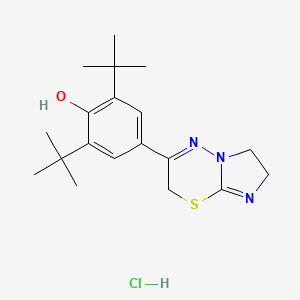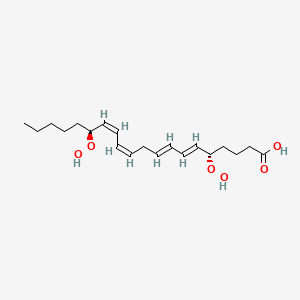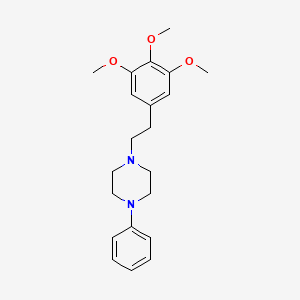
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)-: is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chlorine atom, a methyl group, and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or carbon dioxide in the presence of catalysts like palladium acetate or tungstates.
Transformation of Benzimidazolium Salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and unusual C–O bond cleavage.
Synthesis from Arylureas: Arylureas can be cyclized to form benzimidazolones under specific reaction conditions.
Industrial Production Methods: The industrial production of 2H-Benzimidazol-2-one derivatives typically involves large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These processes require precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .
化学反应分析
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
Chemistry: 2H-Benzimidazol-2-one derivatives are used as intermediates in the synthesis of more complex organic molecules. They serve as building blocks for the development of new materials and catalysts .
Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor antagonists. They have shown activity against various biological targets, making them valuable in drug discovery .
Medicine: Medicinal chemistry has explored 2H-Benzimidazol-2-one derivatives for their potential therapeutic applications. They exhibit a range of biological activities, including antimicrobial, antifungal, and antidiabetic properties .
Industry: In the industrial sector, these compounds are used in the development of agrochemicals and pharmaceuticals. Their unique chemical properties make them suitable for various applications, including as active ingredients in pesticides and drugs .
作用机制
The mechanism of action of 2H-Benzimidazol-2-one derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, they can act as receptor antagonists by blocking the binding of natural ligands to their receptors, modulating signal transduction pathways .
相似化合物的比较
1,3-Dihydro-2H-benzimidazol-2-one: This compound shares the benzimidazole core but lacks the chlorine, methyl, and pyridinyl substitutions.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This imidazole derivative has a different substitution pattern but shares the imidazole ring structure.
Uniqueness: 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine, methyl, and pyridinyl groups enhances its reactivity and potential for various applications compared to other benzimidazole derivatives .
属性
CAS 编号 |
89659-91-6 |
|---|---|
分子式 |
C13H10ClN3O |
分子量 |
259.69 g/mol |
IUPAC 名称 |
5-chloro-1-methyl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-10-6-5-9(14)8-11(10)17(13(16)18)12-4-2-3-7-15-12/h2-8H,1H3 |
InChI 键 |
MVBVUUPCQSHNFV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


